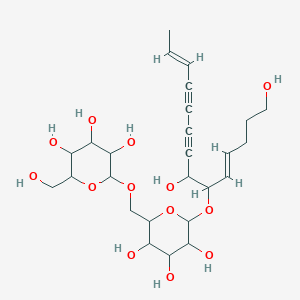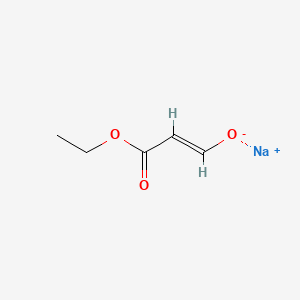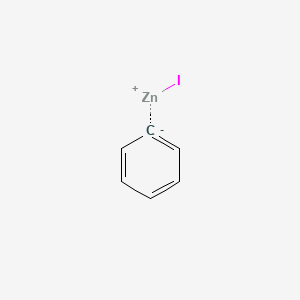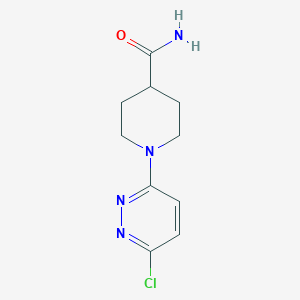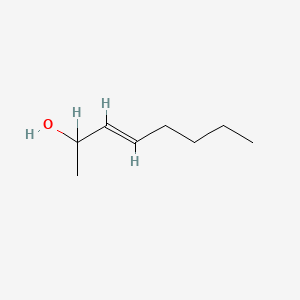
3-辛烯-2-醇
描述
3-Octen-2-OL, also known as 3-octanol, is a naturally occurring fatty alcohol found in various plant oils and fats. It is a colorless, oily liquid with a mild odor and is soluble in water and alcohols. 3-Octen-2-OL has a wide range of applications in the scientific and industrial fields, including as a reagent in organic synthesis, as a surfactant, and as a flavoring agent in food. It has also been studied for its potential use as a biofuel and for its biological activities.
科学研究应用
抗真菌性能
1-辛烯-3-醇,与3-辛烯-2-醇密切相关,展示了显著的抗真菌性能。它作为青霉菌的挥发性萌发自抑制剂,在阻止萌发过程中起作用,并轻微影响真菌膜,从而干扰必要的新陈代谢过程,如分裂和孢子的萌发,以可逆的方式(Chitarra et al., 2005)。
植物防御机制
1-辛烯-3-醇在植物防御中发挥作用。当拟南芥植物暴露于这种化合物时,一些通常由受伤或乙烯/茉莉酸信号激活的防御基因被诱导。这种处理还增强了植物对灰霉病菌的抵抗力,表明拟南芥识别1-辛烯-3-醇并相应激活其防御反应(Kishimoto et al., 2007)。
食品中的风味和香气
1-辛烯-3-醇负责可食用蘑菇独特的真菌香气和风味。这种化合物在各种植物中产生,包括蜜蜂蜜草,其浓度在蜜草科植物中被发现最高。这使得蜜蜂蜜草成为食品产品中潜在的天然调味剂,提供类似蘑菇的风味(Maggi et al., 2010)。
蚊子的吸引和驱避
1-辛烯-3-醇是脊椎动物释放的常见引诱剂,与二氧化碳结合,吸引包括蚊子在内的寄生性节肢动物。它被成年蚊子的上颚须基底感器内含的感受器神经检测到。这种化合物表现出对映选择性,其不同结构类似物引发不同的反应(Grant & Dickens, 2011)。此外,发现它对亚洲虎蚊和库氏库蚊具有引诱作用,为蚊子控制策略提供潜在应用(Cilek et al., 2012)。
藻类的生化途径
1-辛烯-3-醇影响红藻海棠红藻在应激下的代谢组成。其处理导致各种代谢物的水平发生变化,包括脂肪酸、氨基酸和碳水化合物,表明藻类对应激产生反应(Jian et al., 2017)。
作用机制
3-Octen-2-OL: , also known as oct-1-en-3-ol, is a low-molecular-weight volatile compound found in nature. It has been studied for its effects on human olfactory receptors (ORs). These receptors play a crucial role in our sense of smell by detecting odor molecules.
One common olfactory receptor, OR1D2 , responds synergistically to vanilla flavor when combined with 3-Octen-2-OL. In contrast, another receptor, OR5K1 , is completely suppressed in its response to vanilla flavor when 3-Octen-2-OL is present . This suggests that 3-Octen-2-OL interacts with specific olfactory receptors, influencing our perception of complex odors.
Mode of Action
When 3-Octen-2-OL binds to olfactory receptors, it activates intracellular Gαolf protein, a type of G protein. This activation leads to downstream signaling events, ultimately shaping our perception of odor . The exact details of its interaction with specific receptors remain an area of ongoing research.
Biochemical Pathways
The affected biochemical pathways involve the activation of olfactory receptors and subsequent transmission of signals to the olfactory bulb. Action potentials from olfactory sensory neurons expressing the same type of receptor are integrated in the olfactory bulb, contributing to our overall sense of smell .
Result of Action
At the molecular and cellular level, 3-Octen-2-OL’s presence enhances or suppresses the response of human olfactory receptors to complex odors. This modulation contributes to our perception of various smells, including vanilla flavor .
Action Environment
Environmental factors, such as temperature, humidity, and other odor molecules, can influence 3-Octen-2-OL’s efficacy and stability. Understanding these contextual factors is essential for comprehending its overall impact.
属性
IUPAC Name |
(E)-oct-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJIVDCKSZMHGZ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316025 | |
| Record name | trans-3-Octen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; sweet, creamy, buttery lactone odour | |
| Record name | 3-Octen-2-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water and fats, Miscible at room temperature (in ethanol) | |
| Record name | 3-Octen-2-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.826-0.836 | |
| Record name | 3-Octen-2-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Octen-2-OL | |
CAS RN |
57648-55-2, 76649-14-4 | |
| Record name | trans-3-Octen-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57648-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Octen-2-ol, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057648552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Octen-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076649144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Octen-2-ol, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Octen-2-ol, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Octen-2-ol, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Octen-2-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-3-Octen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-OCTEN-2-OL, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48L416E22Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | trans-3-Octen-2-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-octen-2-ol utilized in organic synthesis?
A1: 3-Octen-2-ol serves as a valuable starting material in organic synthesis, particularly in gold(I)-catalyzed reactions. For example, (R,Z)-8-(N-benzylamino)-3-octen-2-ol (with 96% enantiomeric excess (ee) and 95% diastereomeric excess (de)) undergoes cyclization in the presence of a gold(I) catalyst to yield (R,E)-1-benzyl-2-(1-propenyl)piperidine. [] This reaction proceeds with high stereoselectivity, preserving the initial ee of the starting material (96%) and demonstrating the potential of 3-octen-2-ol derivatives in synthesizing complex heterocyclic compounds.
Q2: Is 3-octen-2-ol found in nature, and if so, what are its potential biological activities?
A2: Yes, 3-octen-2-ol is a natural constituent of Centipeda minima (Asteraceae), a plant known for its medicinal properties. Analysis of Centipeda minima extract using GC-MS identified (3Z)-2-methyl-3-octen-2-ol as one of the major components, constituting 5.95% of the total extract. [] This extract exhibited broad-spectrum antimicrobial activity against various bacterial strains, including Enterobacter aerogenes, Klebsiella pneumonia, Staphylococcus aureus, and Yersinia enterocolitica. [] While the specific contribution of (3Z)-2-methyl-3-octen-2-ol to the overall antimicrobial activity wasn't isolated in this study, its presence alongside other bioactive compounds suggests a potential role in the plant's biological effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







